N-(2-methylcyclohexyl)thiolan-3-amine
Description
N-(2-methylcyclohexyl)thiolan-3-amine (CAS No. 1217776-54-9) is a tertiary amine featuring a thiolane (tetrahydrothiophene) ring substituted with a 2-methylcyclohexyl group. Its molecular formula is C₁₁H₂₁NS, with a molecular weight of 199.36 g/mol . The compound is synthesized via the reaction of 2-methylcyclohexylamine with thiolane derivatives under catalytic conditions, followed by purification steps like distillation . Key applications span organic synthesis (as a reagent or intermediate), enzyme inhibition studies, and industrial specialty chemical production .
Properties
CAS No. |
1217776-54-9 |
|---|---|
Molecular Formula |
C11H21NS |
Molecular Weight |
199.36 g/mol |
IUPAC Name |
N-(2-methylcyclohexyl)thiolan-3-amine |
InChI |
InChI=1S/C11H21NS/c1-9-4-2-3-5-11(9)12-10-6-7-13-8-10/h9-12H,2-8H2,1H3 |
InChI Key |
FKTSKCUMZCBCOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NC2CCSC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylcyclohexyl)thiolan-3-amine typically involves the reaction of 2-methylcyclohexylamine with thiolane derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylcyclohexyl)thiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The thiolan ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiolan derivatives.
Scientific Research Applications
N-(2-methylcyclohexyl)thiolan-3-amine is utilized in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methylcyclohexyl)thiolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | logP* | Key Applications |
|---|---|---|---|---|---|
| N-(2-methylcyclohexyl)thiolan-3-amine | C₁₁H₂₁NS | 2-methylcyclohexyl | 199.36 | ~3.1 | Enzyme inhibition, organic synthesis |
| N-(2-Bromophenyl)thiolan-3-amine | C₁₀H₁₂BrNS | 2-bromophenyl | 258.19 | ~3.5 | Medicinal chemistry, electrophilic intermediates |
| N-(4-bromo-3-fluorophenyl)thiolan-3-amine | C₁₀H₁₁BrFNS | 4-bromo-3-fluorophenyl | 284.17 | ~3.8 | Enhanced electrophilicity, drug discovery |
| N-(2-methoxy-5-methylphenyl)thiolan-3-amine | C₁₂H₁₇NOS | 2-methoxy-5-methylphenyl | 223.34 | ~2.7 | Receptor binding, metabolic stability |
| N-(3-methylphenyl)thiolan-3-amine | C₁₁H₁₅NS | 3-methylphenyl | 193.31 | ~2.9 | Antimicrobial studies, material science |
*logP values estimated via fragment-based methods .
Key Structural Differences
Substituent Type :
- The 2-methylcyclohexyl group in the target compound provides steric bulk and lipophilicity, enhancing membrane permeability compared to planar aromatic substituents (e.g., bromophenyl or methylphenyl groups) .
- Electron-withdrawing groups (e.g., bromo, fluoro) in analogs like N-(4-bromo-3-fluorophenyl)thiolan-3-amine increase aromatic ring electrophilicity, favoring nucleophilic substitution reactions .
- Methoxy groups (e.g., in N-(2-methoxy-5-methylphenyl)thiolan-3-amine) improve solubility and modulate electronic properties for receptor interactions .
Ring Systems :
- Thiolan (tetrahydrothiophene) vs. Thian (tetrahydrothiopyran) : Thiolan’s five-membered ring induces higher ring strain, increasing reactivity in cycloaddition reactions compared to six-membered thian analogs .
Physicochemical Properties
- Lipophilicity (logP) :
- The 2-methylcyclohexyl group confers a logP of ~3.1, making the compound more lipophilic than analogs with polar substituents (e.g., methoxy: logP ~2.7) but less than brominated derivatives (logP ~3.5–3.8) .
Unique Features of this compound
- Steric Effects : The 2-methylcyclohexyl group hinders metabolic oxidation, improving in vivo stability compared to smaller alkyl or aromatic analogs .
- Versatility in Synthesis : Its thiolane ring undergoes regioselective oxidation to sulfoxides, enabling applications in asymmetric catalysis, unlike rigid bicyclic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
